2-phenoxy-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide
Description
2-Phenoxy-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide is a heterocyclic acetamide derivative featuring a phenoxy group and a thiophene-substituted isoxazole moiety. The compound’s structure combines aromatic (phenoxy, thiophene) and heterocyclic (isoxazole) elements, which are critical for its physicochemical and biological properties. The acetamide linker facilitates interactions with biological targets, while the thiophene and isoxazole groups contribute to π-π stacking and hydrogen-bonding capabilities, respectively.
Properties
IUPAC Name |
2-phenoxy-N-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S/c19-16(11-20-13-5-2-1-3-6-13)17-10-12-9-14(21-18-12)15-7-4-8-22-15/h1-9H,10-11H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCZXPKURHSSTER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NCC2=NOC(=C2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Phenoxy-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from diverse sources to provide a comprehensive overview.
Synthesis
The synthesis of this compound typically involves the formation of the isoxazole ring and subsequent attachment of the phenoxy and acetamide groups. Standard synthetic routes may include:
- Formation of Isoxazole : Utilizing appropriate reagents to create the isoxazole structure.
- Coupling Reaction : Employing methods such as Suzuki–Miyaura coupling to attach the thiophene and phenoxy groups under mild conditions.
- Purification : Techniques like recrystallization or chromatography to achieve high purity.
Antimicrobial Activity
Research indicates that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. A study highlighted the antimicrobial efficacy against various pathogenic bacteria and fungi:
| Compound | MIC (μM) | Target Organisms |
|---|---|---|
| 3g | 0.21 | Pseudomonas aeruginosa, Escherichia coli |
| 3g | 0.83 | Candida albicans |
These results suggest that the compound possesses potent inhibitory effects, particularly against Gram-negative bacteria, which are often resistant to conventional antibiotics .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Preliminary studies indicate that it can induce cytotoxic effects on cancer cell lines while displaying lower toxicity towards normal cells. The mechanism involves:
- Cell Cycle Arrest : Inducing G1 phase arrest in cancer cells.
- Apoptosis : Triggering programmed cell death pathways.
A comparative analysis demonstrated that compounds similar to this compound showed higher efficacy than reference drugs in certain cancer models .
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Binding Interactions : Molecular docking studies reveal strong binding interactions with target proteins, suggesting a mechanism involving hydrogen bonding and hydrophobic interactions.
Case Studies
Several case studies have been conducted to evaluate the biological effects of related compounds:
- Study on Antimicrobial Efficacy : A study demonstrated that derivatives showed significant growth inhibition against clinical strains of bacteria, highlighting their potential as new antimicrobial agents .
- Anticancer Evaluation : Another study reported that a related compound exhibited selective toxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 2-phenoxy-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide with structurally analogous compounds, focusing on substituent effects, synthetic routes, and inferred biological activities.
Structural Analogues and Substituent Variations
Key Differentiators
- Substituent Flexibility: The phenoxy group offers tunable lipophilicity, unlike the rigid sulfonamide () or polar hydroperoxy () groups.
- Heterocyclic Diversity : Thiophene (target) vs. thiazole () alters electronic properties, affecting target binding and metabolic stability.
- Linker Chemistry : Acetamide (target) vs. thioacetamide () influences hydrogen-bonding capacity and enzymatic degradation rates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
